REACTION_SMILES
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[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:35][S:36](=[O:37])[CH3:38].[OH2:34].[S:30](=[O:31])(=[O:32])=[O:33].[n:1]1[cH:2][cH:3][c:4]([CH:7]=[CH:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][OH:14])[cH:15][cH:16]2)[cH:5][cH:6]1.[n:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[n:1]1[cH:2][cH:3][c:4]([CH:7]=[CH:8][c:9]2[cH:10][cH:11][c:12]([CH:13]=[O:14])[cH:15][cH:16]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)=O
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Name
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OCc1ccc(C=Cc2ccncc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(C=Cc2ccncc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=Cc1ccc(C=Cc2ccncc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |